molecular formula C11H25Cl2N B189245 N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride CAS No. 115555-77-6

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride

Cat. No. B189245
CAS RN: 115555-77-6
M. Wt: 242.23 g/mol
InChI Key: UURRECHSOADBEG-UHFFFAOYSA-N
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Description

“N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H24ClN.HCl and a molecular weight of 242.229 . It is used as a reagent in the production of dronedarone hydrochloride, an antiarrhythmia drug .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3, a boiling point of 253.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 61.6±0.3 cm3, a polar surface area of 3 Å2, and a molar volume of 228.7±3.0 cm3 .

Scientific Research Applications

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride has been used in a variety of scientific research contexts. It has been used as a catalyst in chemical reactions, as a reagent in biochemical experiments, and as a ligand in binding studies. This compound has also been used to study the structure and function of proteins, as well as to study the interactions between proteins and small molecules. In addition, this compound has been used to study the effects of small molecules on the activity of enzymes.

Mechanism of Action

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride acts as a ligand in binding studies, meaning that it binds to biological molecules such as proteins. When this compound binds to a protein, it can alter the structure and function of the protein, and can also affect the activity of the protein. This compound can also act as a catalyst in chemical reactions, helping to speed up the reaction rate.
Biochemical and Physiological Effects
This compound has been studied for its effects on proteins and enzymes. It has been found to affect the activity of enzymes, and to alter the structure and function of proteins. In addition, this compound has been found to bind to proteins and small molecules, and to affect their interactions.

Advantages and Limitations for Lab Experiments

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride is an effective reagent for a variety of lab experiments. It is relatively easy to synthesize, and yields a pure sample of the compound. In addition, this compound is stable and can be stored for long periods of time. However, it is important to note that this compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for research involving N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride. These include further studies of its effects on proteins and enzymes, as well as studies of its potential to act as a catalyst in chemical reactions. Additionally, further studies of its ability to bind to small molecules and proteins could be conducted. Other potential future directions include studies of its potential applications in drug development, as well as studies of its potential to act as a reagent in biochemical experiments.

Synthesis Methods

N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride can be synthesized by reacting 3-chloropropyl bromide with N-butyl amine in an aqueous solution of hydrochloric acid. This reaction takes place at room temperature, and the resulting product is a white crystalline solid. This method of synthesis is relatively simple and straightforward, and yields a pure sample of this compound.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling “N-Butyl-N-(3-chloropropyl)butan-1-amine hydrochloride”. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

N-butyl-N-(3-chloropropyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24ClN.ClH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURRECHSOADBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626717
Record name N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

115555-77-6
Record name 1-Butanamine, N-butyl-N-(3-chloropropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115555-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Dibutylamino-3-chloropropane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115555776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-N-(3-chloropropyl)butan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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